

# A Comparative Analysis of Enasidenib Mesylate and Novel IDH2 Inhibitors

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An Objective Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) have emerged as a significant advancement, particularly in hematologic malignancies. **Enasidenib mesylate**, a first-in-class oral inhibitor of mutant IDH2, has paved the way for novel therapeutic strategies. This guide provides a comparative analysis of **enasidenib mesylate** and the novel, brain-penetrant, dual IDH1 and IDH2 inhibitor, vorasidenib. This comparison is based on available clinical trial data, providing an objective overview for researchers, scientists, and drug development professionals.

Note: To date, no direct head-to-head clinical trials comparing enasidenib and vorasidenib have been published. The following analysis is based on data from separate clinical trials of each agent against different comparators (conventional care and placebo, respectively).

# Mechanism of Action: Targeting the Oncometabolite 2-Hydroxyglutarate

Mutations in the IDH2 enzyme lead to a neomorphic activity, resulting in the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, and a subsequent blockage of cellular differentiation.[2][3]



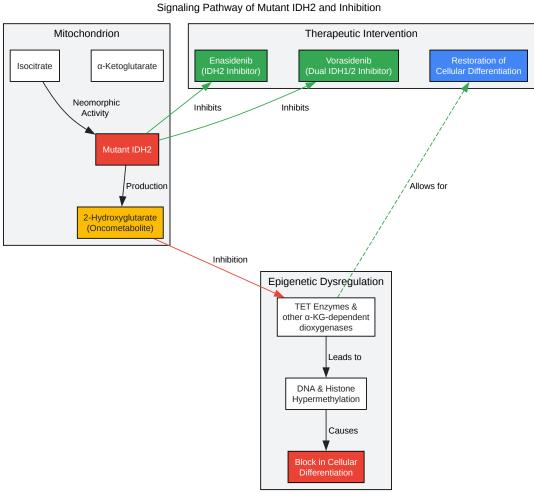




**Enasidenib mesylate** is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 enzymes.[2][4] By binding to the mutant IDH2 protein, enasidenib inhibits the production of 2-HG, thereby restoring normal cellular differentiation of myeloblasts.[1][4]

Vorasidenib, on the other hand, is a first-in-class, oral, dual inhibitor of both mutant IDH1 and IDH2 enzymes.[5][6] This broader activity profile allows it to target cancers harboring mutations in either of these two key metabolic enzymes. Like enasidenib, vorasidenib works by suppressing the production of 2-HG, leading to the differentiation of malignant cells and a reduction in their proliferation.[5][6] Notably, vorasidenib was designed for improved penetration of the blood-brain barrier.[5]





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Mutant IDH2 signaling and therapeutic inhibition.



## **Clinical Efficacy: An Indirect Comparison**

As no head-to-head trials are available, this section presents key efficacy data from major clinical trials of enasidenib and vorasidenib.

# **Enasidenib in Relapsed or Refractory Acute Myeloid Leukemia (AML)**

The efficacy of enasidenib was evaluated in a randomized, open-label, phase 3 trial in patients aged ≥60 years with relapsed or refractory AML with an IDH2 mutation. Patients were randomized to receive either enasidenib or conventional care regimens (CCR).[7][8]

Efficacy Endpoint	Enasidenib (n=158)	Conventional Care Regimens (CCR) (n=161)	Hazard Ratio (95% CI) / p-value
Median Overall Survival (OS)	6.5 months	6.2 months	0.86 (p=0.23)[7]
1-Year Survival Rate	37.5%	26.1%	N/A[7]
Median Event-Free Survival (EFS)	4.9 months	2.6 months	0.68 (p=0.008)[7]
Overall Response Rate (ORR)	40.5%	9.9%	p < 0.001[7]
Complete Remission (CR) Rate	19.6% (from Phase 1/2 data)	N/A	N/A[9]

#### **Vorasidenib in IDH-Mutant Grade 2 Glioma**

The INDIGO trial, a phase 3 study, evaluated the efficacy of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[10]



Efficacy Endpoint	Vorasidenib (n=168)	Placebo (n=163)	Hazard Ratio (95% CI) / p-value
Median Progression- Free Survival (PFS)	27.7 months	11.1 months	0.39 (p < 0.001)[10]
Time to Next Intervention	Not Reached	17.4 months	0.26 (p < 0.001)[10]

## Safety and Tolerability

A summary of common adverse events from the respective clinical trials is presented below.

### **Enasidenib** (in R/R AML)

The most common grade 3 to 4 adverse events related to enasidenib include indirect hyperbilirubinemia (12%) and IDH-inhibitor—associated differentiation syndrome (7%).[11][12]

### **Vorasidenib (in Grade 2 Glioma)**

The most common adverse reactions reported with vorasidenib include fatigue, headache, diarrhea, and nausea.[6]

### **Experimental Protocols**

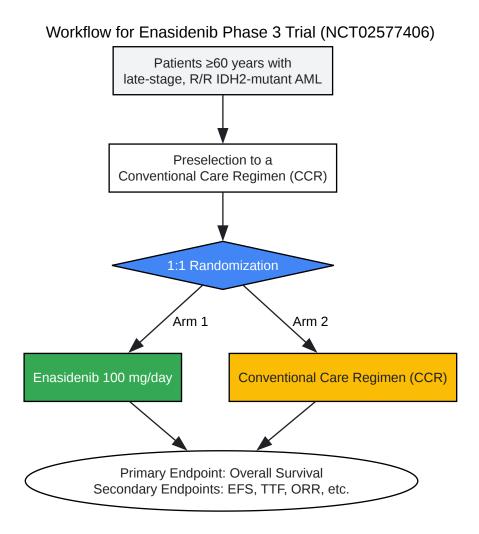
Detailed methodologies for the key clinical trials cited are crucial for understanding the context of the presented data.

### **Enasidenib Phase 3 Trial (NCT02577406)**

- Study Design: This was an open-label, randomized, phase 3 trial.[7][8]
- Patient Population: Patients aged ≥60 years with late-stage, mutant-IDH2 acute myeloid leukemia (AML) that was relapsed or refractory to 2 or 3 prior AML-directed therapies.[7][8]
- Intervention: Patients were preselected to a conventional care regimen (CCR) which
  included azacitidine, intermediate-dose cytarabine, low-dose cytarabine, or supportive care.
  They were then randomized in a 1:1 ratio to receive either enasidenib 100 mg daily or their
  preselected CCR.[7][8]



- Primary Endpoint: The primary endpoint of the study was overall survival (OS).[7][8]
- Secondary Endpoints: Secondary endpoints included event-free survival (EFS), time to treatment failure (TTF), overall response rate (ORR), hematologic improvement (HI), and transfusion independence (TI).[8]



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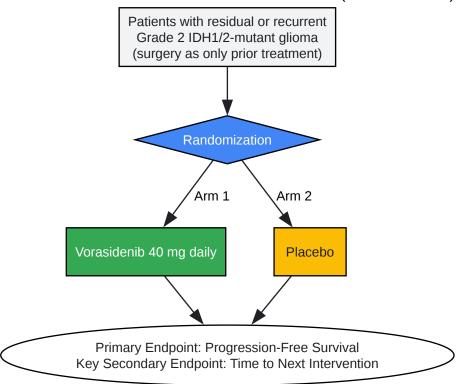
Enasidenib Phase 3 clinical trial workflow.

## **Vorasidenib INDIGO Phase 3 Trial (NCT04164901)**



- Study Design: This was a global, randomized, double-blind, placebo-controlled phase 3 study.[13]
- Patient Population: Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[13]
- Intervention: Patients were randomized to receive either vorasidenib 40 mg daily or a placebo, administered in 28-day cycles.[13]
- Primary Endpoint: The primary endpoint was progression-free survival (PFS) based on centrally reviewed brain MRIs.
- Key Secondary Endpoint: The key secondary endpoint was the time to the next therapeutic intervention.

#### Workflow for Vorasidenib INDIGO Phase 3 Trial (NCT04164901)





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Vorasidenib INDIGO Phase 3 trial workflow.

#### Conclusion

Enasidenib mesylate has established the therapeutic principle of targeting mutant IDH2 in hematologic malignancies. Vorasidenib represents a novel advancement with its dual inhibitory activity against both IDH1 and IDH2 and its ability to penetrate the blood-brain barrier, showing significant efficacy in IDH-mutant gliomas. While direct comparative data is lacking, the information presented in this guide from their respective pivotal trials provides a foundation for understanding their clinical profiles. For researchers and drug developers, the distinct characteristics of these agents—enasidenib's specificity for IDH2 and vorasidenib's broader spectrum and CNS activity—offer different strategic opportunities for future therapeutic development and combination strategies in IDH-mutant cancers. Further studies, including potential head-to-head trials or real-world evidence analyses, will be invaluable in delineating the optimal use of these targeted therapies.

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